N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine
Description
N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorophenyl group and a 4-fluorophenylmethyl group
Properties
Molecular Formula |
C18H20ClFN2 |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C18H20ClFN2/c19-17-3-1-2-4-18(17)21-16-9-11-22(12-10-16)13-14-5-7-15(20)8-6-14/h1-8,16,21H,9-13H2 |
InChI Key |
PHLAFQBDKKSPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2Cl)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The 2-chlorophenyl group and the 4-fluorophenylmethyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, resulting in different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and strong bases (e.g., sodium hydride) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for investigating biological pathways.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific receptors or enzymes, leading to therapeutic applications in areas such as neurology or oncology.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]piperidin-4-amine
- N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine
- N-(2-bromophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine
Comparison: N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine is unique due to the specific combination of the 2-chlorophenyl and 4-fluorophenylmethyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the fluorine atom may enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom may influence its binding affinity to certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
